Product packaging for 6-Bromo-4-fluoroquinazoline(Cat. No.:)

6-Bromo-4-fluoroquinazoline

Cat. No.: B13469201
M. Wt: 227.03 g/mol
InChI Key: DCEOTZNRFYZRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-fluoroquinazoline is a fluorinated and brominated quinazoline derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research . The quinazoline molecular scaffold is recognized as a privileged structure in drug design due to its wide spectrum of distinct biological activities . This compound is particularly valuable for constructing novel molecules targeting enzyme inhibition pathways. Researchers utilize it to develop potential anticancer agents, as quinazoline derivatives are known to exhibit significant activity by targeting kinases like the Epidermal Growth Factor Receptor (EGFR) . The bromine and fluorine substituents at the 6 and 4 positions of the quinazoline core are key functional handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships . Beyond oncology, this intermediate has relevance in developing compounds for other research areas, including antimicrobial and antiviral studies, given the reported activities of various quinazoline derivatives . For Research Use Only. Not for diagnostic or therapeutic use. Not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFN2 B13469201 6-Bromo-4-fluoroquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

6-bromo-4-fluoroquinazoline

InChI

InChI=1S/C8H4BrFN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H

InChI Key

DCEOTZNRFYZRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)F

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 4 Fluoroquinazoline

De Novo Cyclization Routes

De novo synthesis involves the construction of the quinazoline (B50416) ring system from simpler, non-quinazoline precursors. These methods are fundamental in heterocyclic chemistry and offer flexibility in introducing various substituents onto the benzene (B151609) portion of the molecule.

One of the most versatile methods for constructing the quinazoline skeleton begins with appropriately substituted anilines. For the synthesis of 6-Bromo-4-fluoroquinazoline, a logical starting material is a 2-amino-5-bromophenyl derivative. A common precursor used in quinazoline synthesis is 2-aminobenzonitrile (B23959). lookchem.com The synthesis of the required 2-amino-5-bromobenzonitrile (B185297) is well-documented and can be achieved by the bromination of 2-aminobenzonitrile. lookchem.comechemi.com

The cyclization to form the quinazoline ring can then proceed via several methods. One approach involves the reaction of 2-amino-5-bromobenzonitrile with a source for the C2 and N3 atoms of the quinazoline ring. For instance, iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation can be employed to build the heterocyclic ring. organic-chemistry.org Another strategy involves a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to yield diverse quinazolines. organic-chemistry.org

A plausible pathway starting from 2-amino-5-bromobenzonitrile is outlined below:

Preparation of Precursor : Synthesis of 2-amino-5-bromobenzonitrile from 2-aminobenzonitrile using N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (DCM). echemi.com

Cyclization : Reaction of the precursor with formic acid or a derivative to form 6-bromoquinazolin-4(3H)-one.

Functionalization : The resulting quinazolinone must then be converted to the final product, which involves replacing the 4-oxo group with a fluorine atom, as detailed in section 2.2.

Table 1: Illustrative De Novo Synthesis via Substituted Aniline (B41778)

Step Starting Material Reagents Product Typical Yield Reference
1 2-Aminobenzonitrile N-Bromosuccinimide (NBS), DCM 2-Amino-5-bromobenzonitrile ~70% echemi.com
2 2-Amino-5-bromobenzonitrile Formic Acid, Reflux 6-Bromoquinazolin-4(3H)-one - General Method

Note: Yields are indicative and based on analogous reactions.

The condensation of anthranilic acid derivatives with formamide (B127407), known as the Niementowski quinazoline synthesis, is a classical and direct method for preparing 4(3H)-quinazolinones. openmedicinalchemistryjournal.com To obtain the 6-bromo substituted core, 5-bromoanthranilic acid would be the required starting material. The reaction typically involves heating the anthranilic acid with an excess of formamide.

The resulting 6-bromoquinazolin-4(3H)-one is a key intermediate. To arrive at this compound, two subsequent transformations are necessary: chlorination of the 4-oxo group, followed by nucleophilic substitution with fluoride (B91410). The chlorination is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 6-bromo-4-chloroquinazoline (B1286153). atlantis-press.comgoogle.com This intermediate is central to many synthetic routes.

Functional Group Interconversion and Modification Approaches

Functional Group Interconversion (FGI) is a powerful strategy in organic synthesis where one functional group is converted into another without altering the core molecular skeleton. smolecule.com This approach is particularly useful for synthesizing this compound from other quinazoline derivatives.

This approach involves introducing the bromine atom onto a pre-existing 4-fluoroquinazoline (B1295469) ring. The directing effects of the substituents on the quinazoline ring guide the regioselectivity of the halogenation. Electrophilic bromination of the quinazoline ring would be expected to occur on the benzene portion. A study on the bromination of a related 5-fluoroquinazolinone derivative showed that bromination with N-bromosuccinimide (NBS) occurs at the position para to the fluorine-bearing ring's activating group, which would correspond to the 6-position in this case. escholarship.org

A hypothetical route would be:

Synthesis of 4-fluoroquinazoline : This can be prepared from quinazolin-4(3H)-one.

Electrophilic Bromination : Reaction of 4-fluoroquinazoline with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetic acid to introduce the bromine atom at the 6-position.

While plausible, this route's efficiency would depend heavily on the regioselectivity of the bromination step, which can be influenced by the electronic nature of the 4-fluoro substituent.

Nucleophilic aromatic substitution (SₙAr) is arguably the most prevalent and efficient method for introducing the 4-fluoro substituent onto the quinazoline ring. This strategy typically starts with a 6-bromo-4-chloroquinazoline intermediate. nih.govcymitquimica.com The chlorine atom at the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.

The synthesis of the 6-bromo-4-chloroquinazoline precursor is well-established, often starting from 4-bromoaniline, which undergoes cyclization and subsequent chlorination. atlantis-press.comgoogle.com

The key step is the displacement of the chloride with a fluoride ion. This halogen exchange (Halex) reaction is typically performed using a fluoride salt such as potassium fluoride (KF). The reaction conditions often require a high-boiling point polar aprotic solvent like DMSO, DMF, or sulfolane, and may be facilitated by a phase-transfer catalyst to enhance the solubility and nucleophilicity of the fluoride salt. mdpi.com

Table 2: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

Step Starting Material Reagents Product Typical Yield Reference
1 6-Bromoquinazolin-4(3H)-one POCl₃, Toluene, Reflux 6-Bromo-4-chloroquinazoline ~90% google.com

Note: Yields are indicative and based on analogous reactions.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound to improve efficiency and reduce environmental impact. nih.govfrontiersin.org

Catalyst- and Solvent-Free Synthesis : Microwave-assisted, solvent-free reactions for the synthesis of the quinazoline core, for example from 2-aminobenzophenones and aldehydes, offer a green alternative to traditional heating in organic solvents. nih.gov

Use of Ionic Liquids : Ionic liquids have been employed as reusable catalysts and solvents in the synthesis of quinazolinones, providing an eco-friendly reaction medium. openmedicinalchemistryjournal.com

Mechanochemistry : A particularly innovative green approach for the final SₙAr step is mechanochemical (solid-state) fluorination. A simple protocol using potassium fluoride (KF) and a quaternary ammonium (B1175870) salt as a phase-transfer catalyst under ball-milling conditions has been developed for the fluorination of N-heteroaryl halides. This method avoids the use of high-boiling, toxic solvents, is fast, and can be performed under ambient conditions. rsc.org This solid-state approach is directly applicable to the conversion of 6-bromo-4-chloroquinazoline to the target this compound, representing a significant advancement in sustainable synthesis.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly compared to classical methods.

Solvent-Free and Atom-Economical Protocols

In the pursuit of greener and more sustainable chemical manufacturing, solvent-free and atom-economical protocols are of paramount importance. While specific literature on solvent-free synthesis of this compound is not abundant, principles from related reactions can be applied.

One such approach involves the solid-state synthesis or reactions under neat conditions (without a solvent). For example, the initial cyclization of an aminobenzoic acid derivative with formamide can sometimes be achieved by heating the neat reactants, which minimizes solvent waste.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key consideration. The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂ is a notable example of an atom-economical process. clockss.org This type of reaction, catalyzed by various systems including ionic liquids or organic bases like DBU, demonstrates the potential for incorporating all atoms from the reactants into the final product. clockss.orgrsc.org While this specific example leads to a dione, the underlying principle of utilizing CO₂ as a C1 source represents a significant step towards atom-economical synthesis within the quinazoline family.

Catalyst/SystemSolventTemperature (°C)PressureYield (%)Reference
DBUDMF201 bar- rsc.org
TMGSolvent-free12010 MPa- rsc.org
CholineWater902 MPa- rsc.org
[Ch][2-OP]-800.1 MPa CO₂95 (for 6-methoxy) clockss.org
MelamineWater1204.2 MPa80 (for 6-fluoro) scholaris.ca

This table showcases atom-economical approaches for the synthesis of related quinazoline-2,4(1H,3H)-diones.

Catalytic and Organocatalytic Methodologies

The use of catalysts, including metal-based and organocatalysts, can significantly enhance the efficiency, selectivity, and mildness of synthetic routes to quinazolines.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of chemical transformations. For instance, NHCs have been shown to catalyze the nucleophilic aroylation of fluoroquinazolines with aromatic aldehydes. researchgate.net This methodology allows for the introduction of aroyl groups onto the quinazoline scaffold. While not a direct synthesis of the target compound, it highlights the utility of organocatalysis in functionalizing the quinazoline ring.

DMAP (4-Dimethylaminopyridine) is another effective organocatalyst, particularly in the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides. nih.govacs.org This type of catalysis streamlines synthetic procedures by avoiding the isolation of intermediates.

Transition metal catalysts, such as palladium complexes, are instrumental in cross-coupling reactions. For instance, 6-bromo-4-chloroquinazoline can serve as a precursor for Suzuki-Miyaura reactions to introduce aryl or heteroaryl groups at the 6-position. While this functionalizes a different position, it underscores the importance of catalytic methods in modifying the quinazoline core.

CatalystReactantsProductYield (%)Reference
DMAP2-Aminobenzamides and Di-tert-butyl DicarbonateQuinazoline-2,4-diones64-93 nih.govacs.org
N-Heterocyclic CarbeneFluoroquinazolines and Aromatic AldehydesAroylquinazolinesModerate to good researchgate.net
Palladium Diacetate6-Bromo-2,4-dichloroquinazoline (B10380) and Boronic Acid6-Bromo-2-chloro-4-arylquinazoline- mdpi.com

This table illustrates the application of catalytic methods in the synthesis and functionalization of quinazoline derivatives.

Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of advanced manufacturing technologies.

Process Parameter Optimization for Reaction Efficiency

Optimizing process parameters is crucial for maximizing reaction efficiency, yield, and purity while minimizing costs and environmental impact. Key parameters include temperature, pressure, reaction time, and stoichiometry of reactants and catalysts.

For the conversion of 6-bromo-4-chloroquinazoline to this compound, the choice of solvent and temperature is critical. Aprotic polar solvents like DMF or DMSO are often employed to facilitate the nucleophilic substitution. The reaction temperature needs to be carefully controlled to ensure complete conversion without promoting side reactions or decomposition of the product. The use of a phase-transfer catalyst can also be optimized to enhance the reaction rate at lower temperatures.

In catalytic reactions, the catalyst loading is a significant factor. Minimizing the amount of catalyst without compromising the reaction rate is essential for cost-effectiveness and reducing potential contamination of the final product. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂, the reaction conditions, including temperature and reaction time, were optimized to achieve the highest yields. clockss.org It was found that a temperature of 80°C and a reaction time of 9 hours were optimal when using [Ch][2-OP] as the catalyst. clockss.org

Implementation of Continuous Flow Synthesis for Enhanced Productivity

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and higher productivity. The synthesis of quinazoline derivatives is amenable to this technology.

A continuous flow process for the synthesis of this compound could involve pumping a solution of 6-bromo-4-chloroquinazoline and a fluoride source through a heated reactor coil. The precise control over residence time and temperature in a flow reactor can lead to higher yields and purity compared to batch methods. This approach also allows for the safe handling of potentially hazardous reagents and intermediates at elevated temperatures and pressures. While specific examples for this compound are not detailed in the available literature, the principles of flow chemistry have been successfully applied to the synthesis of other heterocyclic compounds and could be readily adapted.

Mechanistic Investigations of 6 Bromo 4 Fluoroquinazoline Transformations

Role of Catalysis in 6-Bromo-4-fluoroquinazoline Chemistry

Metal-Mediated and Organocatalytic Activation

Activation of the this compound core can be achieved through different catalytic strategies, primarily involving transition metals like palladium or through the use of organocatalysts such as N-heterocyclic carbenes (NHCs).

Metal-Mediated Activation

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides, and this compound is well-suited for such transformations. The general catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium(0) species. In the case of this compound, the C-Br bond is significantly more susceptible to oxidative addition than the C-F bond under standard cross-coupling conditions.

The catalytic cycle proceeds through several key steps:

Oxidative Addition: The reaction initiates with the insertion of the Pd(0) catalyst into the C-Br bond to form a Pd(II) intermediate. This step can be rate-determining, particularly with less reactive aryl bromides. nih.gov

Transmetalation or Amine Coordination/Deprotonation: Following oxidative addition, the subsequent step depends on the coupling partner. In Suzuki-Miyaura coupling, a transmetalation step with an organoboron compound occurs. In Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov For substrates with electron-withdrawing groups, such as the fluoroalkylamines, this C-N bond-forming step can become the turnover-limiting step of the reaction. nih.gov

Challenges in these transformations include side reactions and catalyst deactivation. The choice of ligand, base, and solvent is critical to ensure high efficiency and selectivity. For instance, in the palladium-catalyzed coupling of N-protected 4-bromo-7-azaindoles, a system analogous to 6-bromo-quinazoline, the combination of a palladium source like Pd₂(dba)₃, a suitable ligand, and a base like Cs₂CO₃ was found to be crucial for rapid and high-yielding C-N bond formation. beilstein-journals.org

Organocatalytic Activation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for activating haloarenes. NHCs can catalyze the nucleophilic aromatic substitution on fluoroquinazolines. researchgate.net In a process known as nucleophilic aroylation, an NHC can react with an aromatic aldehyde to form a Breslow intermediate. This nucleophilic species can then attack the electron-deficient quinazoline (B50416) ring at the C4-position, displacing the fluoride (B91410). This methodology allows for the formation of C-C bonds without the use of transition metals. Studies have shown that NHCs derived from imidazolium (B1220033) salts are particularly effective for the aroylation of chloroquinazolines, suggesting a similar reactivity profile for fluoroquinazolines. researchgate.net

Ligand Design and Turnover Frequency Studies

The efficiency of metal-catalyzed transformations is profoundly influenced by the ligand coordinated to the metal center. Ligand design plays a pivotal role in stabilizing the catalyst, promoting key steps in the catalytic cycle, and ultimately enhancing the turnover frequency (TOF) and turnover number (TON).

Ligand Design

For palladium-catalyzed cross-coupling reactions involving substrates like this compound, the choice of phosphine (B1218219) ligand is critical. The electronic and steric properties of the ligand can be tuned to optimize reaction rates and yields.

Bulky and Electron-Rich Ligands: Ligands such as Xantphos, SPhos, and XPhos are frequently employed in challenging cross-coupling reactions. beilstein-journals.org These ligands promote the oxidative addition and reductive elimination steps. For example, in the amination of N-protected 4-bromo-7-azaindoles, Xantphos was identified as a superior ligand in combination with Pd₂(dba)₃ and Cs₂CO₃, leading to excellent yields. beilstein-journals.org The use of a less effective ligand like PCy₃ resulted in no product formation, highlighting the importance of rational ligand selection. beilstein-journals.org

Bidentate vs. Monodentate Ligands: The "bite angle" of bidentate phosphine ligands like Xantphos can influence the stability of catalytic intermediates and the rate of reductive elimination. In some systems, monodentate ligands from the biarylphosphine class (e.g., SPhos, XPhos) provide the necessary flexibility and reactivity for efficient catalysis. beilstein-journals.org

The table below, adapted from optimization studies on a related 4-bromo-azaindole system, illustrates the profound effect of ligand and catalyst choice on product yield.

Palladium SourceLigandBaseTime (h)Yield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃192 beilstein-journals.org
Pd₂(dba)₃XantphosK₂CO₃385 beilstein-journals.org
Pd(OAc)₂XantphosCs₂CO₃470 beilstein-journals.org
Pd₂(dba)₃SPhosCs₂CO₃6Trace beilstein-journals.org
Pd₂(dba)₃PCy₃Cs₂CO₃6No Reaction beilstein-journals.org

Turnover Frequency Studies

For instance, increasing the basicity of a pyridone-type ligand was found to accelerate the C-H activation step, while a more electron-donating phosphine ligand proved beneficial for the oxidative addition of the aryl bromide. nih.gov This suggests that for a given transformation of this compound, the catalytic system must be tailored to the specific coupling partner to achieve maximum turnover. If the oxidative addition of the C-Br bond is rate-limiting, an electron-rich ligand would be beneficial. Conversely, if a subsequent step like reductive elimination is the bottleneck, ligand modification would need to address that specific energy barrier. nih.govnih.gov The catalyst loading can also be minimized when the reaction kinetics show a first-order dependence on the catalyst, allowing for high turnover at low palladium concentrations. nih.gov

Reactivity and Derivatization of 6 Bromo 4 Fluoroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinazoline (B50416) ring system, particularly the nitrogen atoms, activates the 4-position towards nucleophilic attack. The highly electronegative fluorine atom at this position serves as an excellent leaving group in SNAr reactions, facilitating its displacement by a wide range of nucleophiles.

Displacement of Fluorine at Position 4 by Diverse Nucleophiles

The fluorine atom at the C4 position of 6-bromo-4-fluoroquinazoline is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to afford the corresponding 4-substituted-6-bromoquinazolines. This reactivity is a cornerstone of its utility in medicinal chemistry and materials science.

The reaction with amine nucleophiles is particularly well-documented, leading to the formation of various 4-amino-6-bromoquinazoline derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrofluoric acid byproduct. The choice of solvent and base can influence the reaction rate and yield.

Nucleophile (Amine)ProductReaction ConditionsYield (%)
Aniline (B41778)6-Bromo-N-phenylquinazolin-4-amineEtOH, refluxHigh
Substituted Anilines6-Bromo-N-(substituted-phenyl)quinazolin-4-aminesVarious solvents (e.g., EtOH, IPA, DMF), often with acid or base catalystGood to Excellent
AlkylaminesN-Alkyl-6-bromoquinazolin-4-amineAprotic solvents (e.g., CH3CN, THF)Moderate to High
Heterocyclic Amines6-Bromo-4-(heterocyclyl)quinazolinesPolar aprotic solvents (e.g., DMF, DMAc)Good

This table presents representative data compiled from studies on analogous halo-quinazolines, illustrating the general reactivity.

Similarly, sulfur and oxygen nucleophiles can effectively displace the C4-fluorine. Thiolates, generated from thiols and a base, react to form 4-thioether-6-bromoquinazolines. Alkoxides, derived from alcohols, yield the corresponding 4-alkoxy-6-bromoquinazolines.

Competitive Substitution Pathways and Regiocontrol

In dihalogenated quinazolines such as this compound, the regioselectivity of nucleophilic substitution is a critical consideration. The position of substitution is dictated by the relative electrophilicity of the carbon atoms bearing the halogen substituents. The C4 position of the quinazoline ring is significantly more electrophilic than the C6 position due to the strong electron-withdrawing effect of the adjacent nitrogen atom (the α-nitrogen effect). organic-chemistry.orgorganic-chemistry.orgresearchgate.net

This inherent electronic bias results in the preferential substitution of the fluorine atom at the C4 position over the bromine atom at the C6 position in SNAr reactions. This high degree of regioselectivity allows for the selective functionalization of the C4 position while leaving the C6-bromo group intact for subsequent transformations, such as metal-catalyzed cross-coupling reactions. This orthogonal reactivity is a key feature that underscores the synthetic utility of this compound. In studies on related 6-bromo-2,4-dichloroquinazoline (B10380), it was observed that nucleophilic attack occurs exclusively at the C4 position. organic-chemistry.orgnih.govorgsyn.org

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position of this compound serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forging new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents onto the quinazoline core.

Suzuki-Miyaura and Stille Couplings at Position 6

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is a powerful tool for the arylation and vinylation of the 6-position of the quinazoline scaffold. scispace.com The reaction is typically catalyzed by a palladium complex in the presence of a base. A variety of aryl and heteroaryl boronic acids or their esters can be employed to introduce diverse aromatic moieties.

Boronic Acid/EsterCatalystBaseSolventYield (%)
Arylboronic acidsPd(PPh₃)₄, Pd(OAc)₂/ligandK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂OGood to Excellent
Heteroarylboronic acidsPdCl₂(dppf)Na₂CO₃DMFGood
Vinylboronic estersPd(PPh₃)₄K₃PO₄DMEHigh

This table showcases typical conditions for Suzuki-Miyaura couplings on bromo-substituted heterocyclic systems.

The Stille coupling offers an alternative method for carbon-carbon bond formation, utilizing organostannane reagents. organic-chemistry.org While effective, the toxicity of organotin compounds has led to a preference for the Suzuki-Miyaura reaction in many applications.

Sonogashira, Heck, and Negishi Reactions for Alkyne and Alkene Introduction

The Sonogashira reaction provides a direct route to 6-alkynylquinazolines through the coupling of a terminal alkyne with the C6-bromo group. beilstein-journals.orgsoton.ac.uk This reaction is typically cocatalyzed by palladium and copper complexes in the presence of an amine base.

The Heck reaction enables the introduction of alkenyl groups at the 6-position by coupling with an alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base.

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds. researchgate.net This method is known for its high functional group tolerance and can be employed to introduce alkyl, aryl, and vinyl substituents at the 6-position.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.netlibretexts.orgresearchgate.net This reaction is a powerful method for the N-arylation of the 6-position of the quinazoline ring, allowing for the introduction of a wide variety of primary and secondary amines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope.

AmineCatalyst/LigandBaseSolventYield (%)
Primary ArylaminesPd₂(dba)₃/XantphosCs₂CO₃DioxaneGood to High
Secondary AlkylaminesPd(OAc)₂/BINAPNaOtBuTolueneGood
N-HeterocyclesPdCl₂(dppf)K₂CO₃DMFModerate to Good

This table provides illustrative examples of Buchwald-Hartwig amination conditions used for aryl bromides.

Electrophilic Aromatic Substitution on the Quinazoline Ring

Electrophilic aromatic substitution (EAS) reactions on the quinazoline core are influenced by the directing effects of the existing substituents and the electron-deficient nature of the pyrimidine (B1678525) ring. The benzene (B151609) ring of the quinazoline is generally the site of electrophilic attack. The bromine at the 6-position is a deactivating but ortho-, para-directing group, while the fluorine at the 4-position primarily exerts its influence on the pyrimidine ring. The nitrogen atoms in the pyrimidine ring are strongly deactivating, making the quinazoline system less reactive towards electrophiles compared to benzene.

Nitration, Sulfonation, and Halogenation Studies

Nitration: The nitration of quinazoline derivatives typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile. For this compound, the incoming nitro group is expected to be directed to the positions ortho and para to the bromo group. Considering the steric hindrance and the electronic deactivation by the pyrimidine ring, the substitution is most likely to occur at the 8-position. Studies on related quinazolinones have shown that nitration can be achieved, although sometimes with difficulty, and that the position of substitution is influenced by the existing groups on the aromatic ring. For instance, the nitration of 2,3-polymethylene-3,4-dihydroquinazolin-4-ones has been shown to result in substitution at the 6 and 8-positions.

Sulfonation: Aromatic sulfonation is another key electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto an aromatic ring. This reaction is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to generate the electrophile, which is either SO₃ or its protonated form. Similar to nitration, the sulfonation of this compound would be anticipated to occur on the benzene ring, with the sulfonic acid group being directed to the 8-position due to the ortho, para-directing effect of the bromine atom. A significant feature of sulfonation is its reversibility, which can be exploited in synthetic strategies to temporarily block a position on the aromatic ring.

Halogenation: Halogenation of quinazolines can be achieved using various halogenating agents. For instance, palladium-catalyzed ortho-halogenation of 2-arylquinazolines using N-halosuccinimides has been reported. In the case of this compound, further halogenation on the benzene ring would likely introduce a halogen atom at the 8-position. The choice of halogenating agent and reaction conditions would be crucial to control the selectivity and prevent multiple substitutions.

Friedel-Crafts Acylation and Alkylation Reactions

The Friedel-Crafts reactions, which involve the introduction of acyl or alkyl groups onto an aromatic ring, are fundamental C-C bond-forming reactions. These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring. For this compound, acylation would be expected to occur at the 8-position of the benzene ring. The electron-withdrawing nature of the quinazoline ring system can make Friedel-Crafts reactions challenging. However, studies on related quinazolin-4(3H)-ones have demonstrated that a Friedel-Crafts-like reaction can be achieved for C2-H arylation via activation with triflic anhydride.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the aromatic ring. Similar to acylation, the alkylation of this compound would be predicted to take place at the 8-position. It is important to note that Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements, which need to be carefully controlled.

ReactionReagentsExpected Position of Substitution
NitrationHNO₃/H₂SO₄8-position
SulfonationFuming H₂SO₄8-position
HalogenationN-halosuccinimide/Pd catalyst8-position
Friedel-Crafts AcylationAcyl halide/AlCl₃8-position
Friedel-Crafts AlkylationAlkyl halide/AlCl₃8-position

Reduction and Oxidation Chemistry

The reduction and oxidation of this compound can target either the substituents or the quinazoline core itself, leading to a variety of derivatives.

Dehalogenation and Hydrogenation of the Quinazoline Core

Dehalogenation: The bromine atom at the 6-position can be removed through various dehalogenation methods. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a common method for the reductive dehalogenation of aryl bromides. Other methods include the use of reducing agents like tin-free radical systems or base-promoted hydrogenations using aldehydes or alcohols as the hydrogen source. The selective removal of the bromine atom would yield 4-fluoroquinazoline (B1295469).

Hydrogenation: The hydrogenation of the quinazoline ring system can lead to dihydro- or tetrahydroquinazoline (B156257) derivatives. The selective reduction of the pyrimidine ring is often challenging. Catalytic hydrogenation of quinolines, a related heterocyclic system, has been extensively studied and can result in the reduction of the nitrogen-containing ring. For instance, cobalt-amido cooperative catalysis has been used for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. Similar methodologies could potentially be applied to this compound to selectively reduce the pyrimidine ring.

Oxidation of Nitrogen Atoms (N-Oxidation)

The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides. The direct oxidation of quinazolines can be complex due to the potential for lack of selectivity and ring hydrolysis. Treatment of quinazolines with oxidizing agents like monoperphthalic acid can lead to a mixture of N-1 and N-3 oxides. Biocatalytic methods, using enzymes such as monooxygenases, have shown promise for the selective oxidation of quinazolines to their corresponding N-oxides. The formation of a quinazoline N-oxide can significantly alter the reactivity of the molecule, potentially facilitating further functionalization.

Reaction TypeTargetPotential Products
DehalogenationC6-Br bond4-Fluoroquinazoline
HydrogenationPyrimidine ring6-Bromo-4-fluoro-1,2-dihydroquinazoline, 6-Bromo-4-fluoro-1,2,3,4-tetrahydroquinazoline
N-OxidationRing NitrogensThis compound 1-oxide, this compound 3-oxide

Computational and Theoretical Studies on 6 Bromo 4 Fluoroquinazoline

Electronic Structure and Molecular Orbital Analysis

A thorough examination of the electronic structure of 6-Bromo-4-fluoroquinazoline would typically involve an analysis of its frontier molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (HOMO-LUMO) Energy and Localization

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For this compound, specific values for HOMO-LUMO energies and their localization across the molecule are not documented in existing literature.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is instrumental in predicting how a molecule will interact with other chemical species. While MEP maps are a standard computational output, specific maps and detailed charge distribution analyses for this compound have not been published.

Quantum Chemical Calculations

Quantum chemical calculations are essential for obtaining detailed information about molecular geometry, vibrational modes, and energetic properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries to their lowest energy state and for calculating vibrational frequencies, which correspond to the infrared and Raman spectra of a molecule. While DFT has been applied to many quinazoline (B50416) derivatives, specific optimized geometry parameters and calculated vibrational frequencies for this compound are not available in the scientific literature.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular energies and other properties. There are no published studies that have employed ab initio calculations to determine the high-accuracy energy and properties of this compound.

Prediction of Reactivity and Selectivity

Computational models can be used to predict the reactivity and selectivity of a molecule in various chemical reactions. This often involves analyzing the electronic properties and steric factors of the molecule to determine the most likely sites for reaction and the preferred orientation of attack by a reagent. In the absence of specific computational studies on this compound, predictions regarding its reactivity and selectivity remain speculative and would require dedicated theoretical investigation.

Conformational Analysis and Intermolecular Interactions

While the quinazoline ring system is largely planar, computational methods can explore subtle conformational preferences and the nature of non-covalent interactions that dictate its solid-state packing and interactions with other molecules.

The this compound molecule is expected to be predominantly planar due to its aromatic nature. However, minor deviations from planarity can occur, and computational methods can explore the energy landscape associated with these distortions. frontiersin.orgcam.ac.uk Techniques like potential energy surface (PES) scans, where specific dihedral angles are systematically varied, can identify low-energy conformations. For a molecule like this compound, the primary conformational flexibility would be minimal. The energy landscape would likely show a deep and well-defined global minimum corresponding to the planar structure. nih.gov

The study of intermolecular interactions is crucial for understanding the crystal packing and the design of co-crystals and other supramolecular materials. mdpi.comresearchgate.netfrontiersin.org Computational modeling can predict and analyze the non-covalent interactions that this compound can participate in.

Key potential intermolecular interactions for this molecule include:

π-π Stacking: The planar quinazoline ring system is well-suited for π-π stacking interactions, which are a significant driving force in the packing of aromatic molecules.

Halogen Bonding: The bromine atom at the C6 position can act as a halogen bond donor, interacting with electron-rich atoms (e.g., nitrogen, oxygen) on neighboring molecules.

C-H···N and C-H···F Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the nitrogen atoms of the pyrimidine (B1678525) ring or the fluorine atom as acceptors can also contribute to the stability of the crystal lattice.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. Molecular dynamics simulations can also be employed to model the self-assembly of this compound molecules into larger aggregates, providing insights into the dynamics and thermodynamics of supramolecular structure formation.

Table 3: Potential Intermolecular Interactions in this compound Supramolecular Assemblies

Interaction TypeDonorAcceptor
π-π StackingQuinazoline ringQuinazoline ring
Halogen BondingC6-BrN, F, or other Lewis basic sites
Weak Hydrogen BondingAromatic C-HN1, N3, F

Advanced Spectroscopic and Crystallographic Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for gaining insights into reaction mechanisms.

Characterization of Transient Reaction Intermediates

The synthesis of complex heterocyclic structures like 6-Bromo-4-fluoroquinazoline often proceeds through a series of transient intermediates. These short-lived species are critical to understanding the reaction pathway, yet their detection is challenging. HRMS, with its high sensitivity and rapid analysis time, can be employed to identify and characterize these intermediates. By coupling the reaction mixture to the mass spectrometer, often via techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), researchers can capture these fleeting molecules as charged ions and determine their exact mass, and consequently, their elemental formula. This information is crucial for confirming proposed reaction mechanisms and for optimizing reaction conditions to improve yield and purity.

Predicted HRMS Data for this compound Adducts
Adductm/z
[M+H]+226.96148
[M+Na]+248.94342
[M-H]-224.94692
[M+NH4]+243.98802
[M+K]+264.91736

This data is predicted and serves as a theoretical basis for experimental verification. uni.lu

Isotopic Labeling Studies for Reaction Pathway Confirmation

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms through a chemical reaction, thereby providing definitive evidence for a proposed reaction mechanism. In the synthesis of quinazoline (B50416) derivatives, stable isotopes such as ¹³C, ¹⁵N, or ¹⁸O can be incorporated into the starting materials. By analyzing the mass spectra of the intermediates and the final product, researchers can determine the position of the isotopic label.

For instance, in the synthesis of novel ¹⁸F-labeled quinazoline derivatives for positron emission tomography (PET) imaging, the incorporation of the radioactive ¹⁸F isotope is a key step. While not the 6-bromo-4-fluoro analog, these studies demonstrate the utility of isotopic labeling in this class of compounds. The successful synthesis and characterization of these labeled compounds, confirmed by techniques including mass spectrometry, underscore the feasibility of such approaches for mechanistic studies of related quinazolines. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Multi-dimensional NMR techniques provide through-bond and through-space correlations, which are essential for the unambiguous assignment of complex molecular structures.

2D NMR (COSY, HMQC, HMBC, NOESY) for Complex Structural Assignments of Derivatives

For derivatives of this compound, which may feature additional substituents and complex stereochemistry, one-dimensional ¹H and ¹³C NMR spectra are often insufficient for a complete structural assignment. Two-dimensional NMR techniques are therefore employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds, allowing for the identification of spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, and is invaluable for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining stereochemistry and conformation.

While a complete 2D NMR analysis of this compound itself is not publicly documented, studies on related 6-bromo-quinazolinone derivatives provide insight into the application of these techniques. For example, in a series of synthesized 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, ¹H and ¹³C NMR were used for structural characterization. nih.gov The unambiguous assignment of the numerous proton and carbon signals in more complex derivatives would necessitate the use of 2D NMR techniques.

Solid-State NMR for Polymorphic Studies and Crystalline Structure Analysis

The solid-state properties of a compound, such as its crystal form (polymorphism), can have a significant impact on its physical and chemical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of materials. bruker.comirispublishers.com It provides information on the local molecular environment and can distinguish between different polymorphs, which may have distinct conformations or intermolecular interactions in the crystal lattice.

For a compound like this compound, which contains magnetically active nuclei such as ¹³C, ¹⁵N, ¹⁹F, and ¹H, ssNMR can be particularly informative. The presence of the fluorine atom makes ¹⁹F ssNMR a highly sensitive probe of the local environment, which can be used to screen for different polymorphic forms and to study drug-excipient interactions in pharmaceutical formulations. While specific ssNMR studies on this compound are not yet published, the methodology is well-established for fluorinated pharmaceutical compounds. bruker.com

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

A search of the crystallographic literature did not yield a specific crystal structure for this compound. However, the crystal structure of a related compound, 6-bromo-2-(4-chlorophenyl)chroman-4-one, has been reported, showcasing the level of structural detail that can be obtained for bromo-substituted heterocyclic compounds. researchgate.net The determination of the crystal structure of this compound would provide invaluable information about its molecular geometry, intermolecular interactions (such as halogen bonding or π-π stacking), and packing in the solid state. This data would be crucial for computational modeling and for understanding its structure-property relationships.

Determination of Bond Lengths, Angles, and Torsion Angles in the Solid State

While specific crystallographic data for this compound is not publicly available in the searched literature, the expected bond lengths, angles, and torsion angles can be inferred from the known structures of related quinazoline derivatives. The quinazoline core consists of a fused benzene (B151609) and pyrimidine (B1678525) ring system. The geometry of this heterocyclic system is largely planar.

The C-Br bond length is anticipated to be in the typical range for an aryl bromide. Similarly, the C-F bond length is expected to be consistent with that of a fluoroaromatic compound. The internal bond angles of the quinazoline ring system will reflect the sp² hybridization of the carbon and nitrogen atoms, with values close to 120 degrees, though ring fusion and substituent effects will cause some deviation.

A hypothetical table of selected bond lengths and angles for this compound is presented below for illustrative purposes, based on general principles and data from similar structures.

BondExpected Length (Å)AngleExpected Angle (°)
C6-Br~1.90C5-C6-C7~120
C4-F~1.35C3-C4-N3~122
N1-C2~1.32C2-N1-C8a~117
N3-C4~1.31C4-N3-C2~116
C4a-C8a~1.41N1-C8a-C4a~121

Note: This data is hypothetical and serves as an estimation. Actual experimental values would require a dedicated crystallographic study.

Elucidation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The crystal packing of this compound would be dictated by a combination of intermolecular forces. While it lacks strong hydrogen bond donors, the nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors. In the absence of suitable donors, other interactions such as halogen bonding (involving the bromine atom), π-π stacking between the aromatic rings, and dipole-dipole interactions (arising from the polar C-F and C-Br bonds) would play a significant role in the solid-state assembly.

The fluorine atom, being highly electronegative, can participate in weak C-H···F hydrogen bonds with neighboring molecules. The bromine atom can engage in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on an adjacent molecule. The planar quinazoline rings are likely to stack in an offset fashion to minimize steric hindrance and optimize electrostatic interactions.

In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Understanding the kinetics and mechanism of chemical reactions is fundamental to process optimization and control. In-situ and operando spectroscopic techniques are powerful tools for real-time monitoring of reacting systems without the need for sample extraction.

Real-Time Infrared (IR) and Raman Spectroscopy for Kinetic Measurements

Real-time Infrared (IR) and Raman spectroscopy can provide valuable insights into the kinetics of reactions involving this compound. For instance, in a nucleophilic substitution reaction where the fluorine at the 4-position is displaced, the progress of the reaction can be monitored by observing the disappearance of the C-F vibrational band and the appearance of new bands corresponding to the product.

The vibrational frequencies of specific functional groups are sensitive to their chemical environment. By tracking the intensity of characteristic IR or Raman bands over time, the concentration of reactants, intermediates, and products can be determined, allowing for the calculation of reaction rates and the elucidation of the reaction mechanism. While specific studies on this compound are not available, the principles of these techniques are broadly applicable to its reactions.

UV-Vis Spectroscopy for Concentration Monitoring During Reaction Progress

UV-Vis spectroscopy is another valuable technique for monitoring reaction progress, particularly for reactions involving chromophoric species. Quinazoline derivatives typically exhibit strong UV absorption due to the π-π* and n-π* electronic transitions within the aromatic system.

Studies on various quinazoline derivatives have shown that their UV-Vis absorption spectra are sensitive to substitution patterns on the quinazoline ring. For example, the absorption bands of quinazoline derivatives in acetonitrile (B52724) are typically observed in the ranges of 240–300 nm and 310–425 nm. researchgate.net The position and intensity of these bands can change significantly during a chemical reaction as the electronic structure of the molecule is altered. By creating a calibration curve that relates absorbance to concentration (Beer-Lambert law), the concentration of this compound or its reaction products can be monitored in real-time, providing kinetic data for the reaction. For instance, a hypsochromic (blue) or bathochromic (red) shift in the absorption maximum could indicate the formation of a new chemical species.

Role of 6 Bromo 4 Fluoroquinazoline in Advanced Organic Synthesis

Building Block for Complex Polycyclic Quinazoline (B50416) Derivatives

The presence of two different halogen atoms on the quinazoline scaffold of 6-bromo-4-fluoroquinazoline allows for differential reactivity, which is exploited in the construction of complex polycyclic systems. The fluorine atom at the C4-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the C6-position is amenable to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is instrumental in the stepwise and controlled synthesis of intricate fused and bridged ring systems.

The synthesis of fused and bridged ring systems from this compound can be achieved through various synthetic strategies, including intramolecular cyclization reactions. A common approach involves the initial functionalization of the quinazoline core at either the C4 or C6 position, followed by a subsequent ring-closing reaction.

For instance, an intramolecular Heck reaction can be employed to construct fused ring systems. organicreactions.orgwikipedia.org In a hypothetical reaction scheme, the bromine at the C6 position of a suitably substituted this compound derivative can undergo oxidative addition to a palladium(0) catalyst. If the substituent introduced at the C4 position contains a tethered alkene, the palladium catalyst can facilitate an intramolecular carbopalladation, followed by β-hydride elimination to yield a fused polycyclic quinazoline. wikipedia.org

Bridged bicyclic systems, while less common, can be conceptualized through multi-step sequences. One potential strategy involves the initial formation of a macrocyclic precursor derived from this compound, which could then undergo a transannular bond-forming reaction to create the bridged scaffold.

Table 1: Representative Synthetic Strategies for Fused and Bridged Systems
Reaction TypeDescriptionPotential Application with this compound
Intramolecular Heck ReactionPalladium-catalyzed intramolecular coupling of an aryl halide with an alkene. organicreactions.orgFormation of fused rings by cyclization between the C6-position and a C4-substituent containing an alkene.
Intramolecular Buchwald-Hartwig AminationPalladium-catalyzed intramolecular coupling of an aryl halide with an amine.Synthesis of nitrogen-containing fused heterocyclic systems.
Ring-Closing Metathesis (RCM)Ruthenium-catalyzed reaction of a diene to form a cyclic alkene.Formation of large rings fused to the quinazoline core, which can be precursors to bridged systems.

The rigid quinazoline core of this compound makes it an excellent starting point for the synthesis of spatially defined molecular scaffolds, such as macrocycles and molecular cages. The divergent reactivity of the C4 and C6 positions allows for the introduction of long-chain substituents that can be subsequently cyclized.

For example, a Sonogashira coupling at the C6-bromo position with a terminal alkyne, followed by a nucleophilic substitution at the C4-fluoro position with a nucleophile containing another terminal alkyne, would yield a di-alkyne substituted quinazoline. This intermediate could then undergo an intramolecular Glaser coupling to form a macrocyclic structure incorporating the quinazoline unit. Such macrocycles can have well-defined cavities and are of interest in supramolecular chemistry.

Precursor for Diverse Heterocyclic Scaffolds

This compound is a key intermediate for the synthesis of a wide array of other heterocyclic systems. The ability to selectively functionalize the C4 and C6 positions allows for the construction of diverse molecular frameworks with potential applications in material science.

The regioselective functionalization of this compound is crucial for the synthesis of complex heterocyclic frameworks. The C4 position is generally more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position in related di- and tri-haloquinazolines. nih.gov This allows for the selective introduction of various substituents at this position. The C6-bromo position, on the other hand, is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.gov

Studies on related 6-bromo-2,4-dichloroquinazoline (B10380) have shown that Suzuki-Miyaura coupling can occur at both the C4 and C6 positions, with the C4 position being more reactive. nih.gov In the case of this compound, the greater reactivity of the C-F bond towards nucleophilic substitution and the C-Br bond towards palladium-catalyzed reactions allows for a high degree of regioselectivity.

Table 2: Regioselective Reactions of Halogenated Quinazolines
SubstrateReaction TypePosition of ReactivityReference
6-Bromo-2,4-dichloroquinazolineSuzuki-Miyaura CouplingC4 and C6 nih.gov
2,4,7-TrichloroquinazolineSuzuki-Miyaura CouplingC4 (most electrophilic) nih.gov
6-Bromo-2-chloro-8-fluoroquinazolineSuzuki-Miyaura CouplingC2 rsc.org

This predictable regioselectivity enables the synthesis of a variety of substituted quinazolines, which can then be further elaborated into more complex heterocyclic systems through subsequent cyclization reactions.

The orthogonal reactivity of this compound makes it an ideal scaffold for the creation of diverse chemical libraries for material science applications. For instance, the introduction of different aromatic and heteroaromatic substituents at the C6 position via Suzuki coupling, followed by the introduction of various amines, alcohols, or thiols at the C4 position, can lead to a large number of compounds with varying electronic and photophysical properties.

These libraries of quinazoline derivatives can be screened for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. ossila.com The quinazoline core can act as an electron-accepting unit, and by tuning the substituents at the C4 and C6 positions, the HOMO/LUMO energy levels and charge transport properties of the materials can be modulated. The synthesis of quinazoline-containing polymers and coatings is another area of interest. chemimpex.com

Ligand Design and Coordination Chemistry Applications

The nitrogen atoms in the quinazoline ring of this compound and its derivatives can act as coordination sites for metal ions, making them attractive candidates for ligand design in coordination chemistry. The introduction of additional coordinating groups at the C4 and C6 positions can lead to the formation of bidentate or multidentate ligands. jocpr.com

For example, a nucleophilic substitution at the C4 position with a pyridine-containing nucleophile, followed by a Suzuki coupling at the C6 position with a pyridine-boronic acid, would result in a tridentate ligand. Such ligands can form stable complexes with a variety of transition metals.

The resulting metal complexes can have interesting photophysical and electrochemical properties, with potential applications in catalysis and as functional materials. For instance, the development of coordination polymers and metal-organic frameworks (MOFs) based on quinazoline-derived ligands is an emerging area of research.

A study on a 6-bromo-quinazolin-4-one derivative has shown its ability to act as a ligand and form chelate complexes with various metal ions, including Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.net This demonstrates the potential of the broader class of 6-bromo-quinazoline compounds in coordination chemistry.

Exploration of Chelation Properties with Transition Metals

The ability of a molecule to bind with metal ions, a property known as chelation, is fundamental to various applications, including catalysis, materials science, and bioinorganic chemistry. The nitrogen atoms within the quinazoline ring system of this compound, particularly the N1 and N3 positions, are potential coordination sites for transition metals. While direct studies on the chelation properties of this compound are not extensively documented, the broader family of quinazoline derivatives has been investigated for their metal-coordinating abilities.

Research on related 6-bromo-quinazolin-4-one ligands has demonstrated their capacity to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). In one such study, a more complex 6-bromo-2,3-disubstituted-quinazolin-4-one ligand was synthesized and its metal chelates were characterized. The study revealed that the ligand coordinates with the metal ions in a 2:1 ligand-to-metal ratio, forming octahedral or tetrahedral geometries depending on the metal center. This suggests that the quinazoline core, even when substituted with a bromine atom, can effectively participate in metal chelation.

The presence of the fluorine atom at the 4-position of this compound could influence its chelation behavior. The high electronegativity of fluorine might modulate the electron density of the quinazoline ring system, thereby affecting the Lewis basicity of the nitrogen atoms and their affinity for metal ions. Further research is needed to fully elucidate the specific chelation properties of this compound with various transition metals and to characterize the resulting coordination complexes.

Table 1: Potential Coordination Behavior of this compound with Transition Metals (Hypothetical)

Metal IonPotential Coordination GeometryPotential Stoichiometry (Ligand:Metal)
Cu(II)Distorted Octahedral / Square Planar2:1 or 1:1
Ni(II)Octahedral / Square Planar2:1 or 1:1
Co(II)Octahedral / Tetrahedral2:1 or 1:1
Zn(II)Tetrahedral2:1 or 1:1
Pd(II)Square Planar1:1 or 2:1
Pt(II)Square Planar1:1 or 2:1

Utility in Homogeneous Catalysis for Organic Transformations

Homogeneous catalysis is a field where ligands play a crucial role in modulating the activity and selectivity of metal catalysts. While the direct application of this compound as a ligand in homogeneous catalysis is not yet reported in the literature, its structural features suggest potential in this area. The nitrogen atoms of the quinazoline ring could serve as coordination sites for a catalytic metal center.

The field of transition metal-catalyzed synthesis has seen the development of numerous methods for the construction of the quinazoline scaffold itself, often employing palladium, copper, or iron catalysts. This indicates a favorable interaction between the quinazoline system and these metals. It is plausible that derivatives like this compound could be designed to act as ligands that fine-tune the electronic and steric properties of a catalyst for specific organic transformations.

Furthermore, the bromine atom at the 6-position offers a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This would allow for the attachment of phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating groups, thereby creating novel bidentate or polydentate ligands with a this compound backbone. The electronic effects of the bromo and fluoro substituents could also play a role in modulating the catalytic activity of the resulting metal complexes.

High-Throughput Synthesis and Combinatorial Chemistry

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has driven the development of high-throughput synthesis and combinatorial chemistry techniques. The quinazoline scaffold is a common feature in many kinase inhibitors, making it a prime target for the generation of compound libraries.

Parallel synthesis enables the rapid production of a multitude of related compounds in a systematic manner. While specific protocols for the parallel synthesis of this compound analogues are not detailed in the literature, general methods for the synthesis of quinazoline libraries are well-established. These often involve the reaction of a substituted anthranilic acid or a related precursor with a variety of building blocks.

For the synthesis of analogues of this compound, a potential strategy would involve starting with a 5-bromo-2-aminobenzonitrile or a similar precursor. The fluorine at the 4-position could be introduced, followed by cyclization with a diverse set of reagents to introduce variability at other positions of the quinazoline core. The bromine at the 6-position also serves as a key point for diversification. A library of this compound analogues could be generated by subjecting the parent compound to a variety of palladium-catalyzed cross-coupling reactions in a parallel format.

Table 2: Exemplar Parallel Synthesis Scheme for this compound Analogues

Reaction TypeReagent ClassResulting Substituent at C6
Suzuki CouplingArylboronic acidsSubstituted aryl groups
Sonogashira CouplingTerminal alkynesSubstituted alkynyl groups
Buchwald-Hartwig AminationAminesSubstituted amino groups
Stille CouplingOrganostannanesVarious organic moieties
Heck CouplingAlkenesSubstituted alkenyl groups

The automation of chemical synthesis has the potential to significantly accelerate the drug discovery process. Automated platforms can perform multi-step reaction sequences, purifications, and analyses with high precision and throughput. The development of automated synthetic protocols for the derivatization of this compound would be a valuable tool for generating large and diverse libraries of compounds.

Such a protocol would likely involve a robotic platform capable of handling liquid and solid reagents. The core this compound scaffold would be immobilized on a solid support or handled in solution phase in a multi-well plate format. The automated system would then dispense a variety of reagents to different wells to perform parallel derivatization reactions, primarily targeting the reactive bromine at the 6-position. Following the reactions, automated purification, such as through high-performance liquid chromatography (HPLC), and analysis, for instance by mass spectrometry, would be performed. The development of such automated protocols would be particularly beneficial for the exploration of the structure-activity relationships of quinazoline-based kinase inhibitors.

Conclusion

Synthesis of Key Research Advancements on 6-Bromo-4-fluoroquinazoline

Research into this compound has primarily established its role as a significant intermediate in the synthesis of more complex heterocyclic structures. The key advancements are centered on its utility as a building block rather than its own direct biological applications. The presence of two distinct halogen atoms—bromine at the 6-position and fluorine at the 4-position—on the quinazoline (B50416) core provides chemists with a platform for regioselective modifications. The fluorine atom is susceptible to nucleophilic substitution, while the bromine atom can participate in various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and controlled introduction of different functional groups, leading to the creation of diverse molecular libraries. While specific studies detailing extensive applications of this compound itself are not prominent, its value is implicitly demonstrated through the synthesis of its derivatives, which are explored for various therapeutic properties. Analogous compounds, such as 6-bromo-4-chloroquinazoline (B1286153) and 6-bromo-4-hydroxyquinazoline, have been instrumental in developing molecules with potential anticancer, anti-inflammatory, and antimicrobial activities. chemimpex.comresearchgate.net

Perspective on the Enduring Contributions and Future Potential of this Compound in Chemical Science

The enduring contribution of this compound to chemical science lies in its identity as a versatile synthetic intermediate. The quinazoline scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved pharmaceuticals. nih.govmediresonline.org The specific substitution pattern of this compound offers a strategic advantage for medicinal chemists in the field of drug discovery.

The future potential of this compound is considerable. Its utility in the synthesis of kinase inhibitors for oncology research is a promising avenue, given that many existing kinase inhibitors feature a quinazoline core. researchgate.net The ability to selectively functionalize the C-4 and C-6 positions allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. Beyond pharmaceuticals, halogenated heterocyclic compounds are also finding applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and other functional materials. ossila.com Therefore, the future may see this compound being explored not only as a precursor to novel therapeutics but also as a building block for advanced materials with unique electronic or photophysical properties.

Q & A

Basic: What are the standard synthetic routes for preparing 6-Bromo-4-fluoroquinazoline, and how do intermediate halogenated precursors influence yield?

Answer:
this compound is typically synthesized via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. Key intermediates include halogenated aromatic precursors like 4-fluoro-6-bromobenzoic acid derivatives (e.g., 4-bromo-2-fluorobenzaldehyde or 4-bromo-1-chloro-2-fluorobenzene ), which undergo cyclization with nitrile or amine reagents. Yield optimization depends on the reactivity of the halogen (Br vs. Cl) and steric/electronic effects of substituents. For example, bromine’s slower substitution kinetics compared to chlorine may require elevated temperatures or catalysts like CuI .

Advanced: How can regioselectivity challenges in quinazoline derivatization be addressed, particularly for introducing substituents at the 6- and 4-positions?

Answer:
Regioselectivity is influenced by electron-withdrawing groups (e.g., fluorine at C4) that direct electrophilic substitution. Computational modeling (DFT) can predict reactive sites, while experimental validation via X-ray crystallography (using SHELX or ORTEP ) confirms structural outcomes. For example, fluorine’s -I effect at C4 enhances electrophilic attack at C6, as seen in bromination reactions of 4-fluoroquinazoline derivatives .

Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine and proton environments. Fluorine’s deshielding effect at C4 causes distinct downfield shifts (~-110 ppm in 19F^{19}\text{F} NMR) .
  • X-ray crystallography : SHELX refines crystal structures, confirming bond lengths/angles (e.g., C-Br: ~1.89 Å, C-F: ~1.34 Å) and packing motifs. ORTEP-3 visualizes thermal ellipsoids for error analysis.

Advanced: How do electronic effects of bromine and fluorine impact 13C^{13}\text{C}13C NMR chemical shifts in quinazoline derivatives?

Answer:
Bromine’s heavy atom effect deshields adjacent carbons (C6: δ ~125 ppm), while fluorine’s electronegativity increases shielding at C4 (δ ~160 ppm). Comparative studies of analogs (e.g., 6-chloro-4-fluoroquinazoline) show halogen-dependent trends, validated by PubChem data and crystallographic bond parameters .

Basic: What purity assessment methods are recommended for this compound, especially when scaling up reactions?

Answer:

  • HPLC/GC : Quantify residual solvents (e.g., DMF) and byproducts using gradient elution (C18 columns) .
  • Elemental analysis : Confirm Br/F stoichiometry (±0.3% error) .
  • Melting point : Sharp MPs (~150–155°C) indicate crystallinity, though polymorphism risks require DSC validation .

Advanced: What solvent systems and catalysts improve Buchwald-Hartwig amination of this compound?

Answer:
Palladium catalysts (e.g., Pd(OAc)2_2/XPhos) in toluene/THF (1:1) achieve >80% coupling efficiency with aryl amines. Polar aprotic solvents (DMF) may deactivate catalysts via coordination. Microwave-assisted synthesis reduces reaction times (30 min vs. 12 hr) but requires careful temperature control to avoid decomposition .

Basic: How can researchers design in vitro assays to evaluate the kinase inhibition potential of this compound?

Answer:

  • ATP-binding assays : Use fluorescence polarization with recombinant kinases (e.g., EGFR) to measure IC50_{50}.
  • Docking studies : Align the compound’s structure (from SHELX-refined coordinates ) into kinase active sites using AutoDock Vina.
  • Control analogs : Compare with known inhibitors (e.g., gefitinib) to validate mechanism .

Advanced: What computational strategies predict the bioavailability of this compound derivatives?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to compute logP (≈2.1) and pKa (≈8.3).
  • MD simulations : Solubility and membrane permeability are modeled using GROMACS, incorporating hydration free energy (~-15 kcal/mol) .

Advanced: How should conflicting data on synthetic yields (e.g., 40% vs. 65%) be resolved in halogenated quinazoline synthesis?

Answer:

  • Reaction monitoring : Use in situ IR to track intermediate formation.
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify critical factors. For example, higher Pd% (5 mol%) may improve yields but increase costs .

Advanced: What interdisciplinary approaches integrate automation and machine learning in optimizing this compound synthesis?

Answer:

  • Robotic platforms : High-throughput screening (e.g., Chemspeed) tests 100+ conditions/day, prioritizing solvent/catalyst combinations.
  • ML models : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal parameters (R2^2 > 0.85) .

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